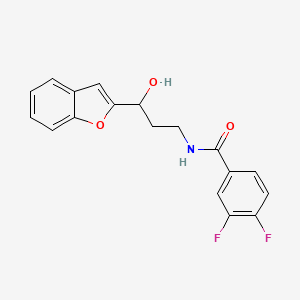

N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-3,4-difluorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae .

Synthesis Analysis

Benzofuran derivatives can be synthesized through various methods. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves the construction of a benzofuran ring through proton quantum tunneling .Molecular Structure Analysis

The benzofuran ring system is a common structural element that appears in a large number of medicinally important compounds . The heterocyclic compound having a benzofuran ring as a core is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Chemical Reactions Analysis

Benzofuran derivatives can undergo various chemical reactions. For instance, a new one-pot synthesis of a benzofuran-fused N-heterocycle can be achieved by AlCl3-mediated C–C followed by a C–O bond between 2,3-dichloropyrazine or a derivative thereof and phenol .Scientific Research Applications

Anticancer Properties

Benzofuran derivatives, including our compound of interest, have demonstrated potent anticancer activities. For instance, substituted benzofurans exhibit dramatic effects against various cancer cell lines. Compound 36, a related benzofuran derivative, inhibits cell growth in leukemia, lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer cells . Researchers continue to explore these compounds for their potential as targeted therapies.

Antibacterial Activity

The compound’s unique structure makes it valuable in antibacterial research. While specific studies on this compound are limited, benzofuran derivatives have been evaluated for their antibacterial properties. Further investigations could reveal its potential as an antimicrobial agent .

Anti-Hepatitis C Virus (HCV) Activity

A novel macrocyclic benzofuran compound, similar in structure to our compound, has shown anti-HCV activity. Researchers believe it could be an effective therapeutic drug for hepatitis C disease .

Synthetic Applications

Researchers have developed novel methods for constructing benzofuran rings. For instance:

- Proton quantum tunneling facilitates the construction of benzofuran rings with fewer side reactions and high yield .

Drug Discovery and Synthesis Studies

Given its diverse biological activities, benzofuran derivatives like F6416-5533 are promising candidates for drug development. Their versatile pharmacological profiles make them attractive for medicinal chemistry research .

Mechanism of Action

Target of Action

Benzofuran derivatives, a class to which this compound belongs, have been shown to exhibit a wide range of biological activities, suggesting they interact with multiple targets .

Mode of Action

Benzofuran derivatives have been reported to exhibit anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . This suggests that the compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad biological activities of benzofuran derivatives , it can be inferred that this compound may influence a variety of biochemical pathways.

Pharmacokinetics

Benzofuran derivatives have been noted for their improved bioavailability, which suggests that this compound may also exhibit favorable pharmacokinetic properties .

Result of Action

Benzofuran derivatives have been reported to exhibit anti-tumor, antibacterial, anti-oxidative, and anti-viral activities , suggesting that this compound may have similar effects at the molecular and cellular level.

Action Environment

The broad range of biological activities exhibited by benzofuran derivatives suggests that they may be robust to a variety of environmental conditions.

Future Directions

Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . Future research may focus on the synthesis of novel benzofuran derivatives and the exploration of their biological activities.

properties

IUPAC Name |

N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]-3,4-difluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F2NO3/c19-13-6-5-12(9-14(13)20)18(23)21-8-7-15(22)17-10-11-3-1-2-4-16(11)24-17/h1-6,9-10,15,22H,7-8H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNTMSQQTQUXMRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C(CCNC(=O)C3=CC(=C(C=C3)F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(2-methoxyethylamino)quinazolin-2-yl]sulfanyl-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B2713035.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2713037.png)

![N-[Cyano-(3,4-dichlorophenyl)methyl]-3-(4,5-dimethyl-2-oxo-1,3-thiazol-3-yl)propanamide](/img/structure/B2713042.png)

![1-(Chloroacetyl)-1,4-diazaspiro[5.5]undecane-3,5-dione](/img/structure/B2713043.png)

![7-chloro-3-[3-(4-methylpiperazine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)

![1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2713046.png)

![N-(2,3-dimethoxybenzyl)-2-(1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2713047.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2713049.png)